molecular formula C8H5Br2N B11848129 4,5-Dibromo-1H-indole

4,5-Dibromo-1H-indole

Cat. No.: B11848129
M. Wt: 274.94 g/mol
InChI Key: CEBPNWDXIRMFFS-UHFFFAOYSA-N
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Description

4,5-Dibromo-1H-indole is a brominated derivative of indole, a heterocyclic aromatic organic compound Indole itself is a significant structural motif in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromo-1H-indole typically involves the bromination of indole. One common method is the direct bromination of indole using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like chloroform or dichloromethane at low temperatures to control the regioselectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromo-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions, leading to different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can be further functionalized for specific applications in pharmaceuticals and materials science.

Scientific Research Applications

4,5-Dibromo-1H-indole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4,5-Dibromo-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The bromine atoms can enhance the compound’s binding affinity and specificity for its targets, contributing to its biological activity.

Comparison with Similar Compounds

4,5-Dibromo-1H-indole can be compared with other brominated indoles and halogenated heterocycles:

    4-Bromo-1H-indole: Contains a single bromine atom, leading to different reactivity and applications.

    5-Bromo-1H-indole: Similar to 4-Bromo-1H-indole but with the bromine atom at the 5 position.

    4,6-Dibromo-1H-indole: Another dibrominated indole with bromine atoms at the 4 and 6 positions, exhibiting distinct chemical properties.

The unique positioning of the bromine atoms in this compound makes it a valuable compound for specific synthetic and research applications, distinguishing it from its analogs.

Properties

Molecular Formula

C8H5Br2N

Molecular Weight

274.94 g/mol

IUPAC Name

4,5-dibromo-1H-indole

InChI

InChI=1S/C8H5Br2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-4,11H

InChI Key

CEBPNWDXIRMFFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1NC=C2)Br)Br

Origin of Product

United States

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